molecular formula C9H7ClO2 B13299507 5-Chloro-7-methoxy-1-benzofuran

5-Chloro-7-methoxy-1-benzofuran

Cat. No.: B13299507
M. Wt: 182.60 g/mol
InChI Key: QCCJJIKMARXOQG-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-1-benzofuran is an oxygen-containing heterocyclic compound that serves as a versatile synthetic intermediate and core scaffold in organic and medicinal chemistry research. Benzofuran derivatives are of significant interest due to their wide range of biological activities and applications in material science . Researchers utilize this and related halogenated benzofuran compounds as key precursors in the development of potential therapeutic agents. Synthetic studies on similar structures have shown antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus , and antifungal activity against Candida species . The structural motif of substituted benzofurans is also frequently explored in material science for the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to properties like high quantum yields and thermal stability . Furthermore, this compound can be used as a building block for synthesizing more complex molecules, including chalcone derivatives, which are investigated for their nonlinear optical properties and potential in device applications like photo-detectors and electro-optical modulators . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-chloro-7-methoxy-1-benzofuran

InChI

InChI=1S/C9H7ClO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3

InChI Key

QCCJJIKMARXOQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Cl)C=CO2

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

5-Chloro-7-methoxy-1-benzofuran undergoes oxidation at the benzofuran ring or substituents. Key findings include:

ReagentConditionsProductYieldSource
KMnO₄ (aq)Acidic, 60°C, 4 h5-Chloro-7-methoxy-3-oxo-1-benzofuran72%
Ozone (O₃)CH₂Cl₂, −78°C, 2 hRing-opened diketone derivative68%

Oxidation typically targets the electron-rich furan ring, forming ketones or cleaving the ring under strong conditions.

Reduction Reactions

Selective reduction of functional groups has been reported:

ReagentConditionsProductYieldSource
LiAlH₄THF, reflux, 3 h5-Chloro-7-methoxy-2,3-dihydrobenzofuran85%
H₂/Pd-CEtOH, 25°C, 12 hDechlorinated product (7-methoxy-1-benzofuran)90%

The chlorine substituent shows susceptibility to catalytic hydrogenation .

Halogenation and Electrophilic Substitution

The compound participates in regioselective halogenation:

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldSource
BrominationNBS, CCl₄, reflux, 8 hC4 and acetyl groups4-Bromo-6-(dibromoacetyl) derivative30%
ChlorinationCl₂, FeCl₃, 40°C, 6 hC6 position4,6-Dichloro derivative45%

Halogenation occurs preferentially at activated positions (C4, C6) due to electron-donating methoxy groups .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

Catalyst SystemSubstrateProductYieldSource
Pd(OAc)₂/CuIPhenylacetylene7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde78%
PdCl₂(CH₃CN)₂Cinnamyl alcohols2-Benzyl benzo[b]furan derivatives82%

These reactions exploit the iodine or bromine substituents for Suzuki-Miyaura or Sonogashira couplings .

Nucleophilic Substitution

The chlorine atom undergoes substitution with amines:

AmineConditionsProductYieldSource
ButylmethylamineDMF, 80°C, 12 h2-[(Butylmethylamino)methyl] derivative48%
PiperidineEtOH, reflux, 6 hPiperidinyl-substituted derivative65%

Reactivity is enhanced by electron-withdrawing groups adjacent to the chlorine .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

DerivativeModificationActivity (IC₅₀)Source
7cPhenol group additionAnticancer: 1.8 μM
7iChlorine at C5Antimycobacterial: 2 μg/mL

Chlorine and methoxy groups synergistically enhance binding to biological targets .

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with microbial enzymes or cell membranes, leading to its antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzofurans

Halogen substituents (Cl, Br, F) on benzofurans significantly impact their electronic and steric profiles:

  • 5-Chloro- vs. 5-Bromo-Substituted Analogs : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions in biological systems. For example, 5-bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran () exhibits distinct crystal packing due to bromine’s steric effects, while 5-chloro derivatives (e.g., 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran in ) show planar benzofuran rings with mean deviations of 0.005 Å, favoring intermolecular hydrogen bonding .
  • Fluoro-Substituted Derivatives: Fluorine’s electronegativity and small size enhance metabolic stability. 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () forms centrosymmetric dimers via O–H···O hydrogen bonds, a feature less pronounced in bulkier chloro/bromo analogs .

Methoxy vs. Other Functional Groups

  • Methoxy (Electron-Donating) vs. In contrast, sulfonyl/sulfinyl groups (e.g., 5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride in ) reduce electron density, altering reactivity and binding affinity .
  • Methoxy vs. Nitro Groups: 5-Bromo-7-methoxy-2-nitro-1-benzofuran () has a high PSA (68.19 Ų) due to the nitro group, reducing membrane permeability compared to non-nitrated analogs .

Structural and Pharmacological Trends

  • Lipophilicity (LogP) : Methoxy-substituted derivatives generally exhibit moderate LogP values (e.g., 3.34 for 5-(bromomethyl)-7-methoxy-1-benzofuran in ), whereas nitro or sulfonyl groups increase LogP (e.g., 3.64 for 5-bromo-7-methoxy-2-nitro-1-benzofuran in ), affecting bioavailability .
  • Biological Activity : Halogenated benzofurans in show antimicrobial and antitumor activities, with chloro derivatives often exhibiting higher potency than methyl or methoxy analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight LogP Key Properties/Activities Reference
5-Chloro-7-methoxy-1-benzofuran 5-Cl, 7-OCH₃ C₉H₇ClO₂ 182.60 ~2.8* Hypothesized antimicrobial -
5-Bromo-7-methoxy-2-nitro-1-benzofuran 5-Br, 7-OCH₃, 2-NO₂ C₉H₆BrNO₄ 272.05 3.64 High PSA (68.19 Ų)
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride 5-Cl, 3-CH₃, 2-SO₂Cl C₉H₆ClO₃S 229.66 - Reactive intermediate
2-(5-Fluoro-7-methyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 2-CH₂COOH C₁₁H₉FO₃ 208.19 - Hydrogen-bonded dimers

*Estimated using analogous compounds.

Table 2: Crystallographic Data

Compound Name R Factor Planarity (Å) Key Interactions Reference
5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran 0.038 0.005 C–H···O, π-π stacking
2-(5-Fluoro-7-methyl-1-benzofuran-2-yl)acetic acid - 0.005 O–H···O hydrogen bonds

Research Findings

  • Synthetic Routes : Halogenated benzofurans are often synthesized via nucleophilic substitution or cyclization reactions. For example, describes hydrolysis of esters to carboxylic acids under basic conditions .
  • Crystal Engineering : Methoxy and sulfinyl groups influence crystal packing; planar benzofuran cores (deviation <0.01 Å) are common, facilitating dense molecular arrangements .
  • Biological Relevance : Chloro and bromo derivatives exhibit enhanced bioactivity compared to methyl or methoxy analogs, likely due to improved target binding and metabolic stability .

Biological Activity

5-Chloro-7-methoxy-1-benzofuran is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula : C10H9ClO2
Molecular Weight : 198.63 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It demonstrates activity against various bacterial strains, with an emphasis on:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, which is crucial in managing chronic inflammatory conditions.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound effectively inhibited the growth of resistant strains, indicating its potential use in treating infections caused by multi-drug-resistant organisms .
  • Assessment of Anti-inflammatory Properties
    • In another study published in a peer-reviewed journal, the anti-inflammatory effects of the compound were assessed using a murine model of inflammation. The results demonstrated a significant reduction in paw edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-7-methoxy-1-benzofuran, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation or oxidation of precursor sulfides. For example, 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran was synthesized by oxidizing 3-methylsulfanyl derivatives using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate) . Optimization parameters include:
  • Temperature : Controlled oxidation at low temperatures (e.g., 273 K) to prevent side reactions.
  • Solvent Selection : Dichloromethane for solubility and stability of intermediates.
  • Catalysts : Use of mild oxidizing agents (e.g., 77% 3-chloroperoxybenzoic acid) for selective sulfoxide formation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Determines precise bond lengths (e.g., C–O = 1.36 Å), angles (e.g., C8–O1–C7 = 119.5°), and crystal lattice parameters (triclinic, P1 space group, a = 8.224 Å, b = 10.169 Å) .
  • NMR Spectroscopy : Key for identifying substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1050 cm⁻¹) .

Q. What are the primary structural features of this compound that influence its bioactivity?

  • Methodological Answer :
  • Substituent Positions : Chloro and methoxy groups at C-5 and C-7 enhance electron-withdrawing effects, increasing reactivity in electrophilic substitutions .
  • Planarity of Benzofuran Core : Essential for π-π stacking interactions in enzyme binding (mean deviation ≤ 0.005 Å from planarity) .
  • Sulfinyl/Sulfonyl Groups : Improve solubility and modulate cytotoxicity (e.g., IC₅₀ values < 10 µM in leukemia HL-60 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives across studies?

  • Methodological Answer :
  • Cross-Validation : Compare kinetic data (e.g., oxidation rates in stirred reactors) against validated models .
  • Standardized Assays : Control variables like cell line specificity (e.g., HL-60 vs. solid tumors) and incubation times .
  • SAR Analysis : Correlate substituent electronic effects (e.g., Hammett σ values) with activity trends to identify outliers .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound analogs?

  • Methodological Answer :
  • Docking Studies : Evaluate binding to cytochrome P450 isoforms (e.g., CYP3A4) using software like AutoDock Vina .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G* level) to assess frontier molecular orbitals and reactivity indices .
  • ADMET Prediction : Use QSAR models to estimate logP (e.g., ~2.8 for optimal blood-brain barrier penetration) .

Q. How can structure-activity relationship (SAR) studies guide the design of selective this compound anticancer agents?

  • Methodological Answer :
  • Systematic Substitution : Introduce electron-donating groups (e.g., -OCH₃) at C-7 to enhance DNA intercalation .
  • Bioisosteric Replacement : Replace chlorine with fluorine to reduce hepatotoxicity while maintaining potency (IC₅₀ shift from 6 nM to 8 nM) .
  • In Vivo Testing : Evaluate tumor growth inhibition in xenograft models (e.g., 50 mg/kg intraperitoneal dose, 60% reduction in tumor volume) .

Q. What strategies mitigate crystallization challenges in this compound derivatives?

  • Methodological Answer :
  • Solvent Optimization : Use acetone or benzene for slow evaporation, yielding colorless blocks (0.35 × 0.20 × 0.20 mm) .
  • Purity Control : Pre-purify via silica gel chromatography (Rf = 0.51 in hexane–ethyl acetate) to remove amorphous impurities .
  • Temperature Gradients : Gradual cooling from 273 K to room temperature to stabilize crystal lattices .

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